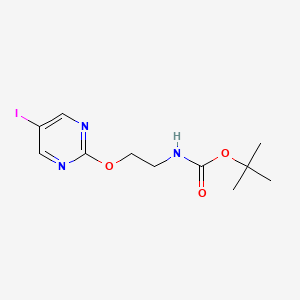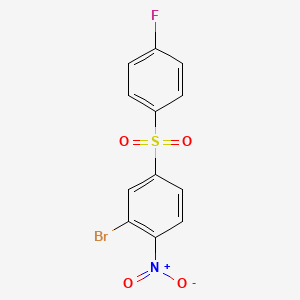
5-(Difluoromethoxy)-2-hydroxytoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)-2-hydroxytoluene is an organic compound characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to a toluene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-hydroxytoluene typically involves the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the reaction of acamol with sodium hydroxide to generate acetyl aminophenol sodium, which then reacts with freon-11 to produce 4-difluoromethoxy acetanilide . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, good quality, and minimal pollution . The steps include etherification, nitrification, hydrolysis, reduction, and redox reactions, with careful control of reaction conditions to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)-2-hydroxytoluene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)-2-hydroxytoluene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of various chemicals
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)-2-hydroxytoluene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes . The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methoxy-2-hydroxytoluene
- 5-Difluoromethoxy-2-mercapto-1H-benzimidazole
Uniqueness
5-(Difluoromethoxy)-2-hydroxytoluene is unique due to the presence of both difluoromethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H8F2O2 |
|---|---|
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2-methylphenol |
InChI |
InChI=1S/C8H8F2O2/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8,11H,1H3 |
Clave InChI |
NNNHJDFCOCGQAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




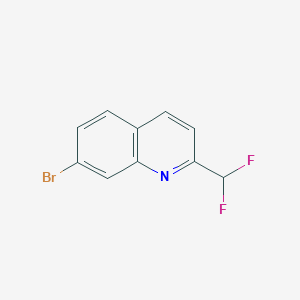
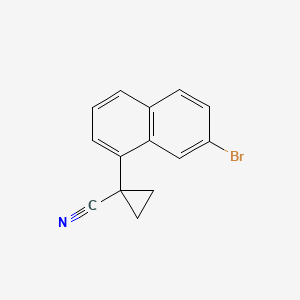
![2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetic acid hydrochloride](/img/structure/B12075684.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B12075689.png)

[(piperidin-2-yl)methyl]amine](/img/structure/B12075703.png)

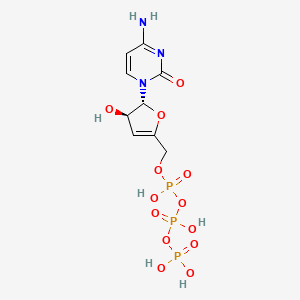
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]acetamide](/img/structure/B12075716.png)
![O-{2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12075722.png)
